molecular formula C10H5ClN2O4 B11860731 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione CAS No. 50711-47-2

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

Cat. No.: B11860731
CAS No.: 50711-47-2
M. Wt: 252.61 g/mol
InChI Key: VQRYNKPNEVXKNQ-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes amino, chloro, and nitro functional groups attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione typically involves multi-step reactions starting from readily available naphthalene derivatives One common method involves the nitration of 2-chloro-1,4-naphthoquinone to introduce the nitro group at the 5-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 3-amino-2-chloro-5-aminonaphthalene-1,4-dione.

    Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-amino-2-chloro-5-nitronaphthalene-1,4-dione exhibit significant anticancer properties. The compound can be modified to create amino naphthoquinone derivatives that target various cancer cell lines. For instance, studies have shown that these derivatives can inhibit the proliferation of breast cancer cells effectively .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Amino naphthoquinones derived from this compound have been synthesized and tested against a range of bacterial and fungal pathogens. The results suggest promising antibacterial and antifungal activities, making these derivatives potential candidates for new antimicrobial agents .

Antimalarial and Antiviral Research
Additionally, compounds based on this compound have been explored for their antimalarial and antiviral activities. The synthesis of various regioisomeric amino-naphthoquinones has led to the identification of compounds with potent activity against malaria parasites and certain viruses .

Materials Science

Fluorescent Materials
Recent studies have indicated that this compound can be utilized in the development of solid-state fluorescent materials. This application is particularly relevant in the fields of optoelectronics and sensor technology, where fluorescent compounds are essential for various applications .

Environmental Studies

Environmental Monitoring
The compound's derivatives are also being investigated for their potential use in environmental monitoring. Due to their ability to interact with various environmental pollutants, these compounds can serve as indicators for the presence of harmful substances in ecosystems .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Anticancer, antimicrobial, antimalarial, and antiviral activities
Materials Science Development of solid-state fluorescent materials
Environmental Studies Use as indicators for environmental pollutant monitoring

Case Studies

  • Anticancer Research : A study conducted by Mahalapbutr et al. (2022) demonstrated that amino naphthoquinone derivatives synthesized from this compound showed significant inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
  • Antimicrobial Evaluation : In another study by Giang et al. (2023), a series of naphthoquinone derivatives were synthesized and tested against pathogenic bacteria and fungi, revealing strong antimicrobial properties that could lead to new therapeutic agents .
  • Fluorescent Material Development : Kumari et al. (2022) reported the successful synthesis of indole-fused nitrogen heterocycles from this compound, which exhibited solid-state fluorescence suitable for optoelectronic applications .

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione involves its interaction with biological molecules through redox reactions and covalent modifications. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the amino and nitro groups can participate in covalent bonding with nucleophilic sites on proteins and DNA, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-1,4-naphthoquinone: Similar structure but lacks the nitro group.

    2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Contains an isopentylamino group instead of the nitro group.

    3,3’-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione): Contains hydroxyl groups instead of amino and nitro groups.

Uniqueness

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is unique due to the presence of both amino and nitro groups on the naphthoquinone core, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione (also referred to as 3-Amino-2-chloro-5-nitro-1,4-naphthoquinone) is a synthetic organic compound belonging to the naphthoquinone family. Its unique structure, characterized by an amino group, a nitro group, and a chlorine atom on a naphthalene backbone, endows it with diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.

  • Molecular Formula : C10_{10}H7_7ClN2_2O4_4
  • Molecular Weight : Approximately 244.62 g/mol

The presence of functional groups significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential utility in developing new antibiotics.

Anticancer Activity

Research has also explored the anticancer properties of this naphthoquinone derivative. It has been identified as a potential inhibitor of various cancer cell lines, particularly through its interaction with cellular pathways involved in tumor growth and proliferation. For instance, studies have indicated that this compound can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM. The mechanism involves disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The electrophilic nature of the nitro and carbonyl groups allows for interactions with nucleophiles in biological systems.
  • ROS Generation : The compound promotes oxidative stress within cells, leading to damage and triggering apoptotic pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which are crucial for tumor growth .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-Chloro-1,4-naphthoquinoneLacks amino and nitro groupsUsed primarily as an oxidizing agent
5-Nitro-1,4-naphthoquinoneContains a nitro group but lacks chlorineExhibits strong antimicrobial properties
2-Amino-1,4-naphthoquinoneContains amino but lacks chlorine and nitroKnown for its role in redox reactions

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological profile.

Properties

CAS No.

50711-47-2

Molecular Formula

C10H5ClN2O4

Molecular Weight

252.61 g/mol

IUPAC Name

3-amino-2-chloro-5-nitronaphthalene-1,4-dione

InChI

InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2

InChI Key

VQRYNKPNEVXKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N

Origin of Product

United States

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